molecular formula C19H20N2O5 B6262084 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid CAS No. 209785-17-1

4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid

Cat. No. B6262084
CAS RN: 209785-17-1
M. Wt: 356.4
InChI Key:
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Description

“4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid” is a chemical compound that contains a tert-butoxycarbonyl (Boc) protecting group . The Boc group is used in organic synthesis, particularly for the protection of amines . This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .


Synthesis Analysis

The synthesis of compounds with a Boc protecting group typically involves the addition of the Boc group to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Molecular Structure Analysis

The molecular structure of “4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid” consists of 46 atoms in total, including 20 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms .


Chemical Reactions Analysis

The Boc group in “4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid” can be added to amines and removed under certain conditions, which makes it useful in various chemical reactions . For example, it can be used in the synthesis of indoleamide derivatives and aminopyridine-derived amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid” can vary. For instance, it is a white crystalline solid with a melting point of 164°C to 168°C .

Safety and Hazards

As with any chemical compound, handling “4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid” should be done with care. It is recommended to store it at ambient temperatures . It is harmful if swallowed .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid involves the protection of the amine group, followed by the coupling of the protected amine with the appropriate acid derivative. The protecting group is then removed to yield the final product.", "Starting Materials": [ "4-aminobenzoic acid", "tert-butyl chloroformate", "N,N-diisopropylethylamine", "2-aminobenzoyl chloride", "triethylamine", "dimethylformamide", "ethyl acetate", "sodium bicarbonate", "water" ], "Reaction": [ "Protection of the amine group of 4-aminobenzoic acid with tert-butyl chloroformate and N,N-diisopropylethylamine in dimethylformamide to yield N-tert-butoxycarbonyl-4-aminobenzoic acid", "Coupling of N-tert-butoxycarbonyl-4-aminobenzoic acid with 2-aminobenzoyl chloride and triethylamine in dimethylformamide to yield N-tert-butoxycarbonyl-4-[(2-aminophenyl)carbamoyl]benzoic acid", "Removal of the protecting group with sodium bicarbonate in water and ethyl acetate to yield 4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid" ] }

CAS RN

209785-17-1

Product Name

4-[(2-{[(tert-butoxy)carbonyl]amino}phenyl)carbamoyl]benzoic acid

Molecular Formula

C19H20N2O5

Molecular Weight

356.4

Purity

0

Origin of Product

United States

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